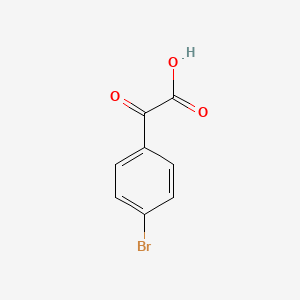

2-(4-Bromophenyl)-2-oxoacetic acid

CAS No.: 7099-87-8

Cat. No.: VC1978956

Molecular Formula: C8H5BrO3

Molecular Weight: 229.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7099-87-8 |

|---|---|

| Molecular Formula | C8H5BrO3 |

| Molecular Weight | 229.03 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-2-oxoacetic acid |

| Standard InChI | InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) |

| Standard InChI Key | UASZGGQRDGLTIQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C(=O)O)Br |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C(=O)O)Br |

Introduction

Basic Identification and Structural Characteristics

2-(4-Bromophenyl)-2-oxoacetic acid (CAS No. 7099-87-8) is an aromatic alpha-keto acid with the molecular formula C₈H₅BrO₃ and a molecular weight of 229.03 g/mol . The compound consists of a 4-bromophenyl group attached to an oxoacetic acid moiety, creating a structure with distinctive chemical and physical properties.

Structural Identifiers

The compound's structure is represented through various chemical notations that provide precise structural information:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-(4-bromophenyl)-2-oxoacetic acid |

| SMILES | C1=CC(=CC=C1C(=O)C(=O)O)Br |

| InChI | InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) |

| InChIKey | UASZGGQRDGLTIQ-UHFFFAOYSA-N |

| European Community (EC) Number | 837-671-1 |

The molecular structure features a para-substituted benzene ring with a bromine atom at the 4-position and an oxoacetic acid group (–C(=O)COOH) attached to the 1-position . This arrangement contributes to the compound's specific chemical behavior and reactivity patterns.

Physical and Chemical Properties

Spectroscopic Properties

Analytical data for 2-(4-Bromophenyl)-2-oxoacetic acid includes predicted collision cross-section values that are valuable for mass spectrometry analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 228.94949 | 135.7 |

| [M+Na]⁺ | 250.93143 | 138.3 |

| [M+NH₄]⁺ | 245.97603 | 139.6 |

| [M+K]⁺ | 266.90537 | 139.9 |

| [M-H]⁻ | 226.93493 | 134.8 |

| [M+Na-2H]⁻ | 248.91688 | 138.5 |

| [M]⁺ | 227.94166 | 134.4 |

| [M]⁻ | 227.94276 | 134.4 |

Synthesis Methods

Several synthetic routes have been reported for the preparation of 2-(4-Bromophenyl)-2-oxoacetic acid, reflecting its importance in organic synthesis.

Oxidation of Precursors

One common approach involves the oxidation of appropriate precursors:

-

Oxidation of 4-bromomandelic acid has been documented as a viable synthetic route .

-

The process typically involves controlled oxidation conditions to transform the hydroxyl group to a ketone while preserving the carboxylic acid functionality.

Other Synthetic Approaches

Alternative synthetic methods include:

-

Synthesis involving 2-hydroxy-2-azaadamantane and sodium nitrite in acetonitrile, which has been reported to yield the target compound with approximately 99% purity .

-

The compound has also been synthesized as part of larger studies investigating chemoselective deoxygenative α-arylation of carboxylic acids .

These synthetic approaches demonstrate the versatility of methods available for obtaining 2-(4-Bromophenyl)-2-oxoacetic acid, making it accessible for various research applications.

Biological Activity and Applications

Inhibition of Acetylcholinesterase

One of the most significant biological activities of 2-(4-Bromophenyl)-2-oxoacetic acid is its role as an acetylcholinesterase inhibitor:

-

The compound functions by binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine.

-

This mechanism can potentially influence neurotransmission, making it relevant for neurological research.

Applications in Organic Synthesis

2-(4-Bromophenyl)-2-oxoacetic acid serves as an important building block in organic synthesis:

-

It has been utilized in decarboxylative coupling reactions, particularly with 2H-indazoles, employing visible-light-driven processes .

-

The compound serves as a valuable precursor in the synthesis of more complex structures, including heterocyclic compounds with potential pharmaceutical relevance .

-

Recent research has demonstrated its application in chemoselective deoxygenative α-arylation reactions to form compounds like 2-(4-Bromophenyl)-2-mesityl-acetic acid .

Research Applications

The compound has found utility in various research contexts:

-

It serves as an intermediate in the development of pharmaceuticals and advanced materials .

-

Its distinctive structure makes it valuable in studying structure-activity relationships in various biological systems.

-

The compound has been incorporated into studies focused on photochemical reactions, particularly those involving decarboxylative coupling processes .

| Hazard Statement | Description | Warning Category |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |

These hazard classifications are based on reporting from the ECHA C&L Inventory .

Comparative Analysis with Related Compounds

Structural Relatives

Several structurally related compounds provide context for understanding the properties and applications of 2-(4-Bromophenyl)-2-oxoacetic acid:

-

2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid: Features a bromomethyl group rather than a direct bromine substitution on the aromatic ring, resulting in different reactivity patterns.

-

2-(2-Bromo-4-hydroxyphenyl)-2-oxoacetic acid: Contains both a bromine atom and a hydroxyl group on the aromatic ring, offering different hydrogen-bonding capabilities and potential biological interactions .

-

2-(4-Chlorophenyl)-2-oxoacetic acid and 2-(4-Fluorophenyl)-2-oxoacetic acid: These halogen variants demonstrate how changes in the halogen substituent affect physical properties and reactivity .

Reactions and Transformations

The compound undergoes several notable transformations:

-

It can be converted to derivatives such as 2-(4-Bromophenyl)-2-mesityl-acetic acid through deoxygenative α-arylation reactions .

-

Under visible light irradiation, it undergoes decarboxylation to generate acyl radicals, which can participate in coupling reactions with other substrates .

-

The α-keto acid functionality makes it susceptible to various nucleophilic additions and condensation reactions.

Current Research and Future Perspectives

Recent research highlights the growing importance of 2-(4-Bromophenyl)-2-oxoacetic acid in synthetic chemistry:

-

Studies published in 2023-2024 have explored its application in visible-light-driven decarboxylative coupling reactions, demonstrating its utility in photochemical synthesis .

-

Its role as an acetylcholinesterase inhibitor continues to make it relevant for neuropharmacological research.

-

The compound's use as a building block in the synthesis of complex organic molecules suggests its continued relevance in pharmaceutical research and development.

Future research directions may include:

-

Exploration of its potential applications in developing novel enzyme inhibitors.

-

Investigation of its utility in green chemistry approaches, particularly photochemical transformations.

-

Development of more efficient synthetic routes to access this compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume